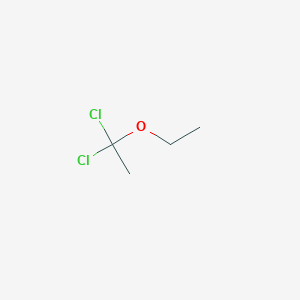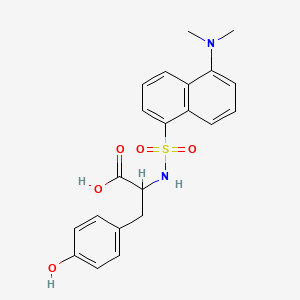
N-((5-(Dimethylamino)-1-naphthyl)sulphonyl)-L-tyrosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((5-(Dimethylamino)-1-naphthyl)sulphonyl)-L-tyrosine is a compound that belongs to the class of organic compounds known as naphthalenesulfonamides. This compound is characterized by the presence of a naphthalene ring system substituted with a dimethylamino group and a sulfonyl group, which is further attached to an L-tyrosine moiety. It is commonly used in biochemical research due to its fluorescent properties, making it valuable in various analytical and diagnostic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(Dimethylamino)-1-naphthyl)sulphonyl)-L-tyrosine typically involves the reaction of 5-(dimethylamino)naphthalene-1-sulfonyl chloride with L-tyrosine. The reaction is carried out in an organic solvent such as acetone or dimethylformamide (DMF) under basic conditions, often using a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-((5-(Dimethylamino)-1-naphthyl)sulphonyl)-L-tyrosine undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can react with nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction: The naphthalene ring system can undergo oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines and alcohols, with reactions typically carried out in organic solvents under basic conditions.
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO₄) for oxidation and sodium borohydride (NaBH₄) for reduction are commonly used.
Major Products Formed
The major products formed from these reactions include various sulfonamide derivatives and modified naphthalene compounds, which can be further utilized in biochemical assays and research .
Scientific Research Applications
N-((5-(Dimethylamino)-1-naphthyl)sulphonyl)-L-tyrosine is widely used in scientific research due to its unique properties:
Mechanism of Action
The mechanism of action of N-((5-(Dimethylamino)-1-naphthyl)sulphonyl)-L-tyrosine involves its ability to form stable fluorescent adducts with primary and secondary amines. The compound reacts with amino groups in proteins and peptides, forming sulfonamide bonds that exhibit strong fluorescence. This property allows it to be used as a probe in various biochemical assays, enabling the detection and quantification of target molecules .
Comparison with Similar Compounds
Similar Compounds
Dansyl Chloride: Similar in structure, used for labeling amino acids and peptides.
Dansyl Amide: Another derivative with similar fluorescence properties.
Uniqueness
N-((5-(Dimethylamino)-1-naphthyl)sulphonyl)-L-tyrosine is unique due to its specific attachment to L-tyrosine, which enhances its applicability in protein and peptide studies. Its strong fluorescence and stability make it a preferred choice for various analytical applications .
Properties
CAS No. |
52107-47-8 |
|---|---|
Molecular Formula |
C21H22N2O5S |
Molecular Weight |
414.5 g/mol |
IUPAC Name |
2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C21H22N2O5S/c1-23(2)19-7-3-6-17-16(19)5-4-8-20(17)29(27,28)22-18(21(25)26)13-14-9-11-15(24)12-10-14/h3-12,18,22,24H,13H2,1-2H3,(H,25,26) |
InChI Key |
JPGUWJLXQOQWNI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CC3=CC=C(C=C3)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


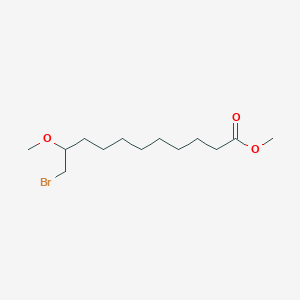
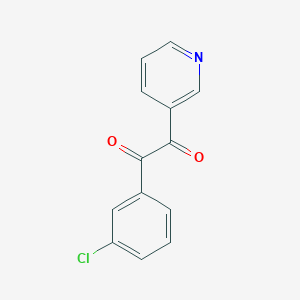
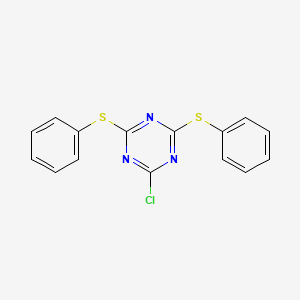
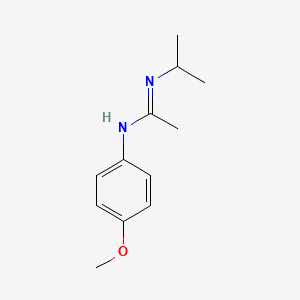
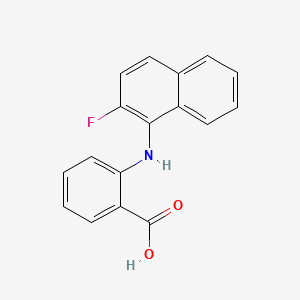
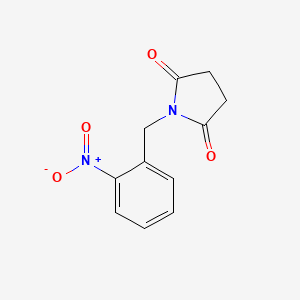

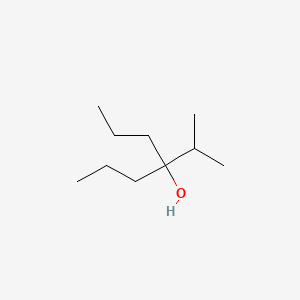
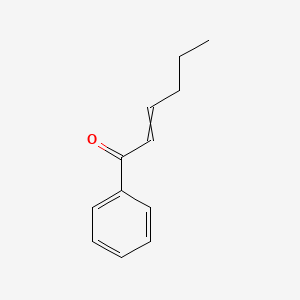
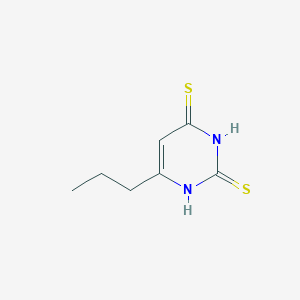
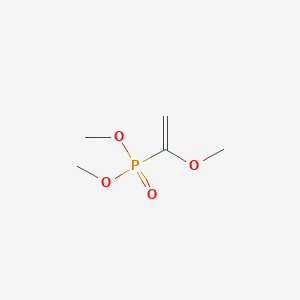
![2-[(3-Nitrophenyl)methylideneamino]benzoic acid](/img/structure/B14658693.png)
![methyl (1R)-3-(4-fluorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;naphthalene-1,5-disulfonic acid](/img/structure/B14658696.png)
